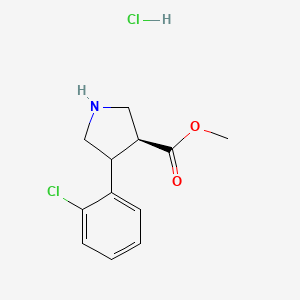

trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl

Overview

Description

trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride: is a chemical compound with the molecular formula C12H14ClNO2·HCl and a molecular weight of 276.16 g/mol . This compound is primarily used in biochemical research and is known for its unique structural properties, which include a pyrrolidine ring and a chlorophenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, particularly involving the chlorophenyl group, where nucleophiles may replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : Involving nucleophiles replacing the chlorine atom.

Biology

In biological research, trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is utilized to investigate interactions between small molecules and biological macromolecules. It acts as a probe for studying:

- Enzyme Activity : Understanding how this compound affects enzyme functions.

- Receptor Binding : Examining its role in modulating receptor interactions.

Medicine

The compound has potential therapeutic applications due to its structural features, which may influence drug design and discovery. Notable areas of investigation include:

- Dopaminergic Activity : Preliminary studies suggest involvement in dopaminergic pathways, relevant for treating conditions like schizophrenia and Parkinson's disease.

- Serotonergic Modulation : Evidence indicates interaction with serotonin receptors, contributing to anxiolytic and antidepressant effects.

- Anticancer Potential : Research has shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Industry

In industrial applications, trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is valuable for producing pharmaceuticals and agrochemicals. Its versatility makes it suitable for various chemical processes.

Case Study on Anticancer Properties

Recent research has focused on the anticancer potential of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride and its analogs. Studies have demonstrated that these compounds can inhibit tumor growth effectively through apoptosis induction.

Dopaminergic and Serotonergic Studies

Preliminary investigations into the dopaminergic effects have shown promise for treating neurological disorders. Additionally, serotonergic modulation studies suggest potential applications in anxiety and depression treatments.

Mechanism of Action

The mechanism of action of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity.

Prolinol derivatives: Similar in having a pyrrolidine ring, but with different substituents that affect their biological activity.

Uniqueness: The uniqueness of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride lies in its specific combination of the pyrrolidine ring and chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable for research and industrial applications .

Biological Activity

Trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14Cl2NO2

- Molecular Weight : 276.16 g/mol

- CAS Number : 1212327-46-2

- Purity : ≥ 98% (HPLC) .

The biological activity of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. This compound has been studied for its potential role as an antagonist or modulator in the central nervous system (CNS).

- Dopaminergic Activity : Preliminary studies suggest that this compound may influence dopaminergic pathways, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Serotonergic Modulation : There is evidence indicating that the compound may also interact with serotonin receptors, which could contribute to its anxiolytic and antidepressant effects .

- Anticancer Potential : Recent research has explored the compound's anticancer properties, particularly in relation to its structural analogs. Studies have indicated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

-

Antidepressant Effects :

- A study demonstrated that trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride exhibited significant antidepressant-like effects in animal models. The compound was administered over a period of two weeks, showing a marked reduction in depressive behaviors compared to control groups .

- Neuroprotective Properties :

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential irritations upon exposure . Long-term toxicity studies are necessary to fully understand the safety profile.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of trans (±) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate HCl?

- The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with aminopyrrolidine derivatives, followed by cyclization. For example, analogous compounds use palladium-catalyzed cross-coupling reactions for aryl group introduction, as seen in heterocyclic systems like oxazolo-pyridines . Acidic or basic conditions may be optimized for esterification and subsequent HCl salt formation, with yields influenced by solvent choice (e.g., DMF or toluene) and temperature control .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- X-ray crystallography (using SHELX programs for refinement) is definitive for resolving stereochemistry and verifying the trans configuration . NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the 2-chlorophenyl substituent and pyrrolidine methyl groups. For example, coupling constants in ¹H-NMR can distinguish trans vs. cis isomers, while ¹³C-NMR confirms carbonyl and aromatic carbons . HRMS validates molecular weight and fragmentation patterns .

Q. How is purity assessed, and what thresholds are acceptable for research-grade material?

- HPLC with UV detection (≥95% purity) is standard, with method validation per ICH guidelines. COA (Certificate of Analysis) should include residual solvent analysis (e.g., GC-MS) and chloride content titration for the HCl salt form . Impurity profiling may involve LC-MS to detect byproducts like unreacted intermediates or diastereomers .

Q. What are the key considerations for designing reactivity studies involving the chlorophenyl group?

- The electron-withdrawing Cl substituent influences electrophilic substitution patterns. Reactivity studies should monitor para/ortho positions in aromatic rings using halogen-directed metalation or nucleophilic aromatic substitution. For example, Mannich reactions with diaza-crown ethers or Pd-catalyzed coupling reactions are relevant for functionalizing the chlorophenyl moiety .

Advanced Research Questions

Q. What challenges arise in resolving the (±) enantiomers of this compound, and what methodologies address them?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC) can separate enantiomers. Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid) may be employed. Kinetic resolution during synthesis (e.g., enzyme-mediated asymmetric hydrolysis) is another strategy, though optimization of ee (enantiomeric excess) ≥98% requires rigorous solvent and catalyst screening .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Discrepancies often stem from solvent effects, tautomerism, or dynamic processes. Use DFT calculations (e.g., B3LYP/6-31G*) to model chemical shifts and compare with experimental data. For example, proton exchange in pyrrolidine rings may broaden NMR signals, necessitating variable-temperature NMR studies .

Q. What strategies are recommended for designing in vitro pharmacological studies targeting this compound?

- Focus on structure-activity relationship (SAR) by modifying the pyrrolidine carboxylate or chlorophenyl groups. Assays should include receptor-binding studies (e.g., radioligand displacement for CNS targets) and metabolic stability tests (e.g., liver microsome incubation). For analogs, cytotoxicity profiling (MTT assay) and logP determination (for blood-brain barrier penetration) are critical .

Q. How can SHELX software improve crystallographic refinement for this compound?

- SHELXL refines disorder models (e.g., HCl counterion placement) and handles twinning via HKLF5 data. Use the Rigid Bond Restraint (RIGU) for anisotropic displacement parameters of the chlorophenyl ring. For high-resolution data, incorporate hydrogen atom positions using HFIX or AFIX commands .

Q. What methods identify and quantify synthetic impurities in batch-to-batch variations?

- LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (e.g., des-chloro byproducts). NMR impurity profiling (1D selective NOESY or 19F NMR for fluorinated analogs) complements this. For quantification, use external standards calibrated against USP reference materials .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) with homology-modeled receptors identifies binding poses. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models prioritize substituents for optimizing binding affinity and reducing off-target effects .

Q. Methodological Notes

- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Synthesis : Use Schlenk techniques for air-sensitive intermediates (e.g., Grignard reagents in esterification steps) .

- Analytical : Validate HPLC methods per USP <621> for robustness across columns and mobile phases .

Properties

IUPAC Name |

methyl (3S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9?,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSAQXGZGMSPEQ-FJYJDOHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.